Tenalisib's Mechanism of Action in T-Cell Lymphoma: A Technical Guide
Tenalisib's Mechanism of Action in T-Cell Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Tenalisib, a novel kinase inhibitor, in the context of T-cell lymphoma (TCL). It synthesizes preclinical and clinical data to offer a comprehensive understanding for research and development professionals.
Core Mechanism of Action: Dual PI3K δ/γ Inhibition
Tenalisib (formerly RP6530) is an orally available, potent, and highly selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3][4] These isoforms are predominantly expressed in cells of hematopoietic origin, making them attractive therapeutic targets in hematological malignancies.[1]
The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, and migration.[1][5] In T-cell lymphomas, aberrant activation of this pathway is a common oncogenic driver. Tenalisib exerts its anti-tumor effects by blocking the catalytic activity of PI3K δ and γ, thereby inhibiting the downstream signaling cascade.[1][5]
Preclinical studies have demonstrated that Tenalisib induces apoptosis and has anti-proliferative activity in B and T lymphoma cell lines.[1][6] Furthermore, it has shown efficacy in a mouse T-cell leukemia xenograft model and ex-vivo activity in malignant primary CTCL cells.[1][6]
Impact on Downstream Signaling
By inhibiting PI3K δ and γ, Tenalisib effectively reduces the phosphorylation of key downstream effectors, most notably AKT. This disruption leads to:
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Decreased Cell Proliferation and Survival: Inhibition of the PI3K/AKT pathway curtails the signals that promote cell cycle progression and suppress apoptosis.[1][7]
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Modulation of Gene Expression: RNA sequencing analysis in Hodgkin's lymphoma cells treated with Tenalisib revealed a reduction in the expression of genes involved in cell proliferation and survival, alongside an increase in the expression of genes associated with cell death.[7]
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Biomarker Modulation: In responding tumors from patients treated with Tenalisib, a marked downregulation of CD30, IL-31, and IL-32α has been observed.[1][5] IL-31 and IL-32 levels are known to correlate with disease activity in Cutaneous T-Cell Lymphoma (CTCL).[1]
Secondary Target: Salt-Inducible Kinase 3 (SIK3)
In addition to its primary activity against PI3K δ/γ, Tenalisib and its metabolite, IN0385, have been identified as inhibitors of Salt-Inducible Kinase 3 (SIK3).[8][9][10][11] While the role of SIK3 in lymphomas has not been fully elucidated, SIKs are known to be involved in tumorigenesis in solid tumors by modulating various signaling pathways.[8][10] This secondary mechanism may contribute to the overall anti-tumor activity of Tenalisib.
Modulation of the Tumor Microenvironment
Preclinical data suggests that Tenalisib can also modulate the tumor microenvironment. It has been shown to block Hodgkin's lymphoma cells from inducing the activation of tumor-associated macrophages and to promote the transition of these macrophages from an immunosuppressive state to an inflammatory, anti-tumor state.[7]
Quantitative Data from Clinical Trials
The clinical efficacy of Tenalisib has been evaluated in patients with relapsed/refractory T-cell lymphoma, both as a monotherapy and in combination with the histone deacetylase (HDAC) inhibitor, romidepsin.
Table 1: Tenalisib Monotherapy in Relapsed/Refractory T-Cell Lymphoma
| Efficacy Endpoint | Overall (n=35) | Peripheral T-Cell Lymphoma (PTCL) | Cutaneous T-Cell Lymphoma (CTCL) |
| Overall Response Rate (ORR) | 45.7%[1][5] | 47%[3][4] | 45%[3][4] |
| Complete Response (CR) | 3 patients[1][5] | 3 patients[3][4] | 0 patients |
| Partial Response (PR) | 13 patients[1][5] | 4 patients[3][4] | 9 patients[3][4] |
| Median Duration of Response (DoR) | 4.9 months[1][5] | 6.53 months[3][4] | 3.8 months[3][4] |
Data from a Phase I/Ib study of single-agent Tenalisib.[1][3][4]
Table 2: Tenalisib in Combination with Romidepsin in Relapsed/Refractory T-Cell Lymphoma
| Efficacy Endpoint | Overall (n=27) | Peripheral T-Cell Lymphoma (PTCL) (n=12) | Cutaneous T-Cell Lymphoma (CTCL) (n=15) |
| Overall Response Rate (ORR) | 63.0%[8][9] | 75%[8][9] | 53.3%[8][9] |
| Complete Response (CR) | 25.9%[8][9] | 50%[11] | 6.7%[11] |
| Partial Response (PR) | 37.0%[8][9] | 25%[11] | 46.7%[11] |
| Median Duration of Response (DoR) | 5.03 months[8][9] | 5.03 months[11] | 3.8 months[11] |
Data from a Phase I/II open-label multicenter study.[8][9][11]
Experimental Protocols
Phase I/Ib Clinical Trial of Tenalisib Monotherapy
Study Design: This was a dose-escalation and expansion study to evaluate the maximum tolerated dose (MTD), pharmacokinetics, and efficacy of Tenalisib in patients with relapsed/refractory TCL.[1][5]
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Patient Population: Patients with histologically confirmed TCL who had received at least one prior therapy.[1][2][5]
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Treatment Regimen:
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Dose Escalation Phase: Tenalisib was administered orally twice daily (BID) in a 28-day cycle, with doses escalating from 200 mg to 800 mg BID.[1][5] This phase included cohorts receiving the drug in both fasting and fed states.[1][2][5]
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Dose Expansion Phase: Once the MTD was determined, patients were enrolled to receive Tenalisib at 800 mg BID in a fasting state.[1][5]
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Primary Objectives:
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Secondary Objectives:
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Efficacy Assessment:
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Safety Assessment: Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v4.03.[3][4]
In Vitro PI3 Kinase Activity/Inhibitor Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of a compound like Tenalisib against specific PI3K isoforms.
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Principle: A multi-step homogenous time-resolved fluorescence (HTRF) assay or a colorimetric assay is commonly used to measure the production of PIP3, the product of the PI3K reaction.[12][13] The signal is inversely proportional to the kinase activity.
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Materials:
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Procedure:
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The PI3K enzyme, test compound, and PIP2 substrate are incubated together.
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The kinase reaction is initiated by the addition of ATP.
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The reaction is stopped, and the amount of PIP3 produced is quantified using the chosen detection method.
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The concentration-dependent inhibition by the test compound is measured, and IC50 values are calculated.[13]
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Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT signaling pathway and points of inhibition by Tenalisib.
Experimental Workflow Diagram
Caption: Workflow of a Phase I/Ib clinical trial for Tenalisib.
In Vitro Assay Workflow
References
- 1. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bionews.com [bionews.com]
- 8. Safety and efficacy of tenalisib in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study | Haematologica [haematologica.org]
- 9. Safety and efficacy of tenalisib in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of tenalisib in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarship.miami.edu]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
